Nitrocyclobutane

Vue d'ensemble

Description

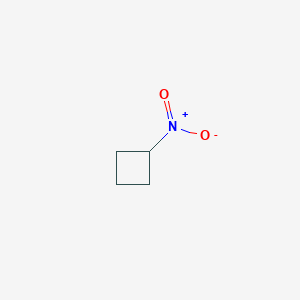

Nitrocyclobutane is a cyclic organic compound with a nitro group (-NO2) attached to a 4-membered cyclobutane ring . It has a molecular formula of C4H7NO2 .

Synthesis Analysis

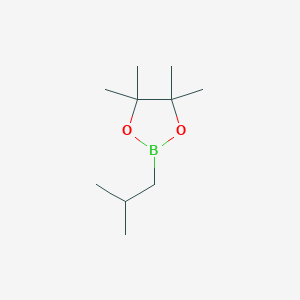

The synthesis of cyclobutanes, including Nitrocyclobutane, is a complex process. A catalytic asymmetric cross-coupling approach has been reported for the synthesis of cyclobutanes . This involves asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids initiated by Rh-catalysed asymmetric carbometallation . After the initial carborhodation, Rh–cyclobutyl intermediates undergo chain-walking or C–H insertion .Molecular Structure Analysis

Nitrocyclobutane contains a total of 14 bonds; 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, and 1 nitro group (aliphatic) . A theoretical study has been conducted on the strength of the C–NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction .Physical And Chemical Properties Analysis

Nitrocyclobutane has a molecular weight of 101.11 . It is stored in a refrigerator . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis of Natural Products

Nitrocyclobutane derivatives are pivotal in the synthesis of complex natural products, which often contain cyclobutane rings due to their potent biological activities. These natural products include terpenoids, alkaloids, and steroids, which have applications in pharmaceuticals due to their diverse biological properties .

Medicinal Chemistry

In medicinal chemistry, cyclobutane motifs are essential for the design and modulation of drug structures. They are incorporated into pharmaceuticals to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, the drug Xeljanz, used for treating rheumatoid arthritis, contains a cyclobutane motif .

Drug Development

The structural modification of existing drugs by introducing cyclobutane rings has led to increased selectivity and potency. An example is Abrocitinib, where replacing the piperidine structure with a 1,3-disubstituted cyclobutane increased its selectivity towards the JAK1 receptor by 28 times .

Bioactive Molecule Discovery

Cyclobutane-containing compounds exhibit a range of bioactivities, such as antibacterial, antiviral, and immunosuppressant properties. The exploration of nitrocyclobutane derivatives can lead to the discovery of new bioactive molecules with potential therapeutic applications .

Chemical Synthesis Methodologies

Nitrocyclobutane is involved in various chemical synthesis methodologies, including [2+2] cycloaddition reactions, which are a primary method for synthesizing cyclobutanes. These reactions are crucial for constructing four-membered rings in the total synthesis of natural products .

Evolutionary Biology

The presence of cyclobutane motifs in secondary metabolites across a range of organisms, from land plants to marine life forms, indicates the importance of these structures in biological evolution. Studying nitrocyclobutane derivatives can provide insights into evolutionary processes and the development of biological diversity .

Mécanisme D'action

Target of Action

Nitrocyclobutane is a complex compound that is part of a larger group of compounds known as cyclobutanes . These compounds are often found in natural products, including terpenoids, alkaloids, and steroids . They display potent biological activities due to their unique structures . .

Mode of Action

It’s known that nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . This suggests that Nitrocyclobutane may interact with its targets through similar radical mechanisms.

Biochemical Pathways

Cyclobutane-containing compounds have been known to play significant roles in various biochemical pathways . For instance, they are involved in the synthesis of complex natural products bearing strained cyclobutane subunits .

Result of Action

It’s known that nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics . They are widely used in a variety of organic transformations .

Action Environment

It’s known that the strength of the c–no2 bond and ring strain can be influenced by the formation of the intermolecular h-bonding interaction .

Propriétés

IUPAC Name |

nitrocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVBXZMWDWJWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547159 | |

| Record name | Nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrocyclobutane | |

CAS RN |

2625-41-4 | |

| Record name | Nitrocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nitrocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

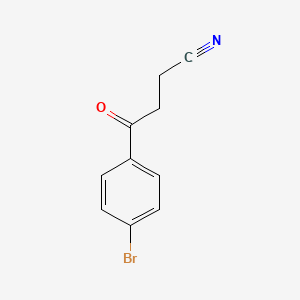

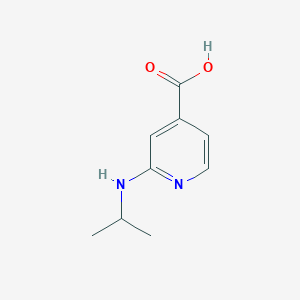

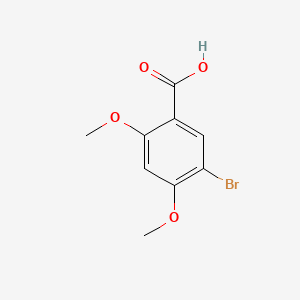

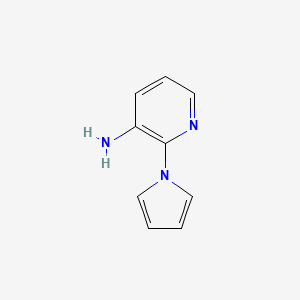

Feasible Synthetic Routes

Q & A

A: The four-membered cyclobutane ring possesses significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. This strain contributes to the enhanced reactivity of nitrocyclobutane, particularly in reactions involving ring-opening. For instance, [] explores the gas-phase pyrolysis of nitrocyclobutane, demonstrating that it readily undergoes ring-opening fragmentation at elevated temperatures. Furthermore, [] employs computational methods to investigate the strength of the C-NO2 bond in nitrocyclobutane, highlighting the impact of ring strain on bond dissociation energies.

A: Yes, nitrocyclobutanes can serve as valuable intermediates in organic synthesis. [] and [] illustrate their utility in reactions with enamines. These reactions initially form nitrocyclobutane intermediates, which can then undergo ring-opening and further transformations to yield a variety of structurally diverse compounds. The stereochemistry of these reactions is particularly intriguing, with [] detailing how the conformation of the reacting enamine influences the stereochemistry of the resulting nitrocyclobutane.

A: The presence of both a strained ring system and a nitro group suggests that nitrocyclobutanes could potentially serve as energetic materials. [] investigates the thermal decomposition of nitrocyclobutane and 1,1-dinitrocyclobutane, providing insights into their decomposition pathways and energy release profiles. These findings are relevant for assessing their suitability in applications such as propellants or explosives.

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of nitrocyclobutanes. [] and [] utilize Density Functional Theory (DFT) calculations to determine thermodynamic parameters such as enthalpy and entropy for nitrocyclobutane and its derivatives. These calculations help predict reaction pathways and analyze the influence of structural features on reactivity. Additionally, [] explores the relationship between electrostatic potential and impact sensitivity in strained cyclic explosives like nitrocyclobutane, offering insights into their potential hazards.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)